N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide
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Overview
Description
N’-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide is a complex organic compound characterized by its unique structure, which includes an adamantane core and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with 4-oxocyclohexa-2,5-dien-1-ylidene. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N’-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N’-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and interact with various biological molecules, potentially inhibiting or modifying their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
N’-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-(4-methylphenyl)adamantane-1-carbohydrazide: Similar structure but with a methoxy group and a methylphenyl substituent.
N-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]acetamide: Contains a phenylacetamide group instead of the adamantane core.
Uniqueness
N’-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide is unique due to its combination of an adamantane core and a hydrazide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H22N2O2 |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]adamantane-1-carboxamide |
InChI |
InChI=1S/C18H22N2O2/c21-16-3-1-12(2-4-16)11-19-20-17(22)18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,11,13-15,21H,5-10H2,(H,20,22)/b19-11+ |
InChI Key |
XRLXMUFUEVGEDO-YBFXNURJSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC=C(C=C4)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
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